![molecular formula C15H17N5O3 B2720864 9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-33-1](/img/structure/B2720864.png)
9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to a class of compounds known as pyrano[2,3-d]pyrimidine-2,4-dione derivatives . These compounds have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Synthesis Analysis
The synthesis of these compounds involves the design of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Also, the presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the AD site of the enzyme .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold . This scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the addition of a fused heterocycle to the pyrano[2,3-d]pyrimidine 2,4 dione scaffold . This results in extra interactions with the enzyme and greatly enhances the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold and the addition of a fused heterocycle . The presence of a hydrophobic substituent on the ring also influences these properties .Aplicaciones Científicas De Investigación
Ring Transformation and Autorecycling Oxidizing Reactions
One study focused on the ring transformation of cyclohepta[b]pyrimido[5,4-d]furan-8(7H),10(9H)-dionylium ion to pyrrole derivatives. This process involved reactions with amines and exchange of counter-ions, leading to novel photo-induced oxidation reactions of some amines under aerobic conditions. These reactions occur in an autorecycling process, suggesting potential applications in organic synthesis and material science (Naya & Nitta, 2004).
Photoinduced Oxidative Cyclization
Another study explored the photoinduced oxidative cyclization of compounds related to 9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. This methodology, interesting from a green chemistry perspective, uses molecular oxygen in air as an oxidant and proceeds under mild conditions without byproducts (Naya, Yamaguchi, & Nitta, 2008).
Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones
Research demonstrated an efficient synthesis pathway for furo[3,4-d]pyrimidine-2,4-diones via a three-step process. This involved rearrangement reactions and subsequent reactions with amines, leading to a variety of new heterocycles. This process highlights the compound's utility in synthesizing diverse heterocyclic structures (De Coen et al., 2015).
Antimicrobial Activity of Furothiazolo Pyrimido Quinazolinones
A study synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones, demonstrating significant antimicrobial activity against various bacteria and fungi. This indicates the potential use of the compound in developing new antimicrobial agents (Abu‐Hashem, 2018).
Synthesis and Properties of Novel Redox Active Compounds
Research into the synthesis and properties of novel cations derived from 1,3-dimethylcyclohepta[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium ions, including a furan analogue, revealed unique redox abilities similar to NAD+-NADH type reactions. This suggests potential applications in biochemistry and redox chemistry (Naya, Nishimura, & Nitta, 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-9-6-19(8-10-4-3-5-23-10)14-16-12-11(20(14)7-9)13(21)17-15(22)18(12)2/h3-5,9H,6-8H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLRVXVDQASAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)
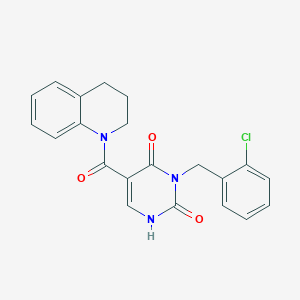
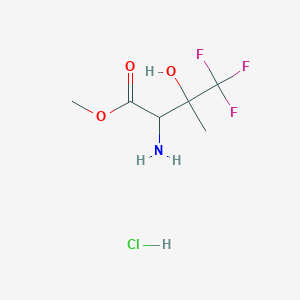
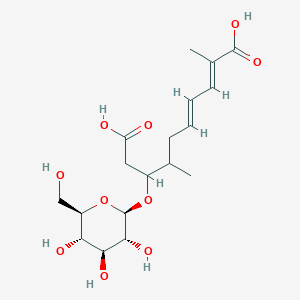
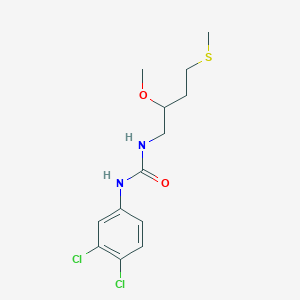
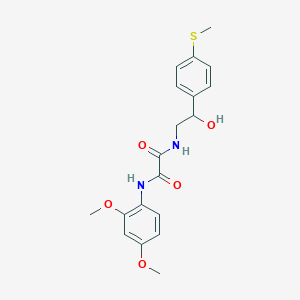
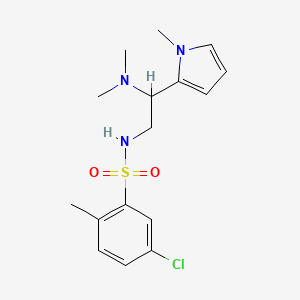

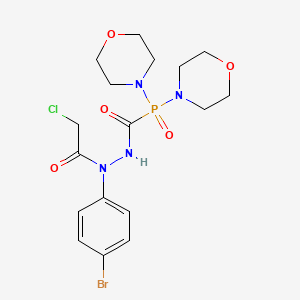
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

